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Compound of Interest

Compound Name: Fosamprenavir Sodium

Cat. No.: B1223129

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of fosamprenavir
sodium for in vivo animal studies, focusing on oral and intravenous administration routes. The
information is intended to guide researchers in preparing stable and effective formulations for
pharmacokinetic and pharmacodynamic evaluations in common laboratory animal models.

Physicochemical Properties of Fosamprenavir

Fosamprenavir is a phosphate ester prodrug of amprenavir, an HIV-1 protease inhibitor.[1][2][3]
This chemical modification significantly increases the aqueous solubility compared to the
parent drug, amprenavir.[1] Fosamprenavir is commercially available as a calcium salt, which is
a crystalline solid, while the sodium salt is an amorphous and hygroscopic solid.[4] The
enhanced water solubility of the prodrug facilitates the development of oral formulations with a
lower pill burden.[1]

Table 1: Physicochemical Properties of Fosamprenavir Salts
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Property

Fosamprenavir

Fosamprenavir Amprenavir (Parent

Calcium Sodium Drug)
Molecular Formula C25H34CaN309PS C25H34N3Na209PS C25H35N306S
Molecular Weight 623.7 g/mol 629.6 g/mol 505.6 g/mol
Appearance Crystalline solid[4] Amorphouis, White to cream-

hygroscopic solid[4] colored solid[1]

~0.31 mg/mL at
25°C[1]

~0.04 mg/mL at

Water-soluble[5]
25°C[1]

Aqueous Solubility

Experimental Protocols
Oral Formulation Preparation

For oral administration in animal studies, fosamprenavir is typically formulated as a suspension.
A commonly used vehicle for this purpose is an aqueous solution of carboxymethylcellulose
sodium (CMC-Na), which acts as a suspending agent to ensure uniform dosage.

Protocol for 0.5% w/v Carboxymethylcellulose Sodium (CMC-Na) Suspension for Oral Gavage:
Materials:

e Fosamprenavir calcium powder

o Carboxymethylcellulose sodium (low viscosity)

 Sterile, purified water

o Magnetic stirrer and stir bar

» Weighing scale and weigh boats

o Graduated cylinders and beakers

o (Optional) Mortar and pestle

Procedure:
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e Prepare the 0.5% CMC-Na Vehicle:

o

Heat approximately half of the required volume of sterile water to 60-70°C.

Slowly add the CMC-Na powder (0.5 g for every 100 mL of final volume) to the heated
water while stirring vigorously with a magnetic stirrer.

Continue stirring until the CMC-Na is fully dispersed and a translucent, viscous solution is
formed.

Add the remaining volume of cold sterile water and continue stirring until the solution is
uniform and has cooled to room temperature.

Allow the solution to stand for at least one hour to ensure complete hydration of the CMC-
Na.

e Prepare the Fosamprenavir Suspension:

Calculate the required amount of fosamprenavir calcium powder based on the desired
dose and the number of animals to be dosed. It is advisable to prepare a slight excess to
account for any loss during preparation and administration.

If the fosamprenavir powder is clumpy, gently triturate it to a fine powder using a mortar
and pestle.

In a separate container, weigh the required amount of fosamprenavir powder.

Gradually add a small volume of the prepared 0.5% CMC-Na vehicle to the fosamprenavir
powder and mix to form a smooth paste.

Slowly add the remaining volume of the 0.5% CMC-Na vehicle to the paste while stirring
continuously to ensure a homogenous suspension.

Continue stirring for at least 15-20 minutes before administration to ensure uniformity.

Stability and Storage:

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1223129?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

 Itis recommended to prepare the fosamprenavir suspension fresh on the day of the
experiment.

« If storage is necessary, the suspension should be stored at 2-8°C and protected from light.

o Before each administration, the suspension must be thoroughly vortexed or stirred to ensure
uniform distribution of the drug.

Intravenous Formulation Preparation (General
Guidance)

There is limited specific information available in the public domain regarding intravenous
formulations of fosamprenavir sodium for animal studies. The following is general guidance
for preparing a sterile solution for intravenous administration, which should be adapted and
validated for the specific experimental needs. Due to its water solubility, fosamprenavir
sodium is more amenable to 1V formulation than its parent drug.

Materials:

Fosamprenavir sodium powder

Sterile Water for Injection (WFI) or 0.9% Sodium Chloride Injection (Sterile Saline)

Sterile vials and stoppers

0.22 um sterile syringe filters

Sterile syringes and needles

Laminar flow hood or other aseptic environment
Procedure:
» Vehicle Selection:

o Sterile Water for Injection or Sterile Saline are the preferred vehicles due to the water-
soluble nature of fosamprenavir sodium.
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o The pH of the final solution should be adjusted to be close to physiological pH (7.2-7.4) if
necessary, using sterile pH adjusters, to minimize irritation upon injection.

o Preparation of the Sterile Solution:
o All procedures must be conducted under aseptic conditions in a laminar flow hood.

o Calculate the required amount of fosamprenavir sodium for the desired concentration
and volume.

o In a sterile vial, dissolve the fosamprenavir sodium powder in the chosen sterile vehicle.

o Gently swirl the vial until the powder is completely dissolved. Sonication may be used
cautiously if needed to aid dissolution.

o Once dissolved, filter the solution through a 0.22 um sterile syringe filter into a final sterile
vial. This step is crucial for removing any potential microbial contamination and particulate
matter.

o Seal the final vial with a sterile stopper and crimp cap.
Stability and Storage:
 Intravenous solutions should ideally be prepared fresh immediately before use.

« If short-term storage is required, the solution should be stored at 2-8°C and protected from
light.

 Visually inspect the solution for any precipitation or color change before administration.
Discard if any changes are observed.

Pharmacokinetic Data in Animal Models

Fosamprenavir is rapidly and extensively hydrolyzed to its active metabolite, amprenavir, in the
gut epithelium during absorption.[1][2][3] Therefore, pharmacokinetic studies typically measure
the plasma concentrations of amprenauvir.
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Table 2: Pharmacokinetic Parameters of Amprenavir Following Oral Administration of

Fosamprenavir in Animal Models

Cmax of AUC of Half-life
. Dose of Tmax of
Animal Amprena Amprena  of Referenc
Fosampr . Amprena .
Model . vir . vir Amprena e
enavir vir (h) .
(ng/mL) (ng-himL) vir (h)
Equivalent
to 25
Not
Dog mg/kg APV  ~3.5 ~2 ~15 [4]
_ Reported
(sodium
salt)
Equivalent
to 25
Not
Dog mg/kg APV  ~0.8 ~2 ~3.6 [4]
) Reported
(calcium
salt)
Not Not Not Not Not
Rat N [4]
specified Reported Reported Reported Reported
20
mg/kg/day Not Not Not Not
Mouse [6]
(oral Reported Reported Reported Reported
gavage)

Note: There is a significant lack of publicly available, detailed pharmacokinetic data for

amprenavir in rats and mice following fosamprenavir administration. The data in dogs highlights

the difference in bioavailability between the sodium and calcium salts.

Bioanalytical Methods

The quantification of amprenavir in plasma samples is typically performed using High-

Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-
Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS methods offer higher sensitivity and

selectivity.
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General LC-MS/MS Method Parameters:

Sample Preparation: Protein precipitation or liquid-liquid extraction from plasma samples.

Chromatographic Separation: Reversed-phase C18 column.

Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.

Detection: Multiple Reaction Monitoring (MRM) mode for specific parent and product ion
transitions of amprenavir and an internal standard.

Signaling Pathway and Experimental Workflow
Diagrams

Mechanism of Action

Oral

Hydrolysis by Cleavage of
Fosamprenavir Administration Intestinal Alkaline Phosphatases Amprenavic IS TS Polyproteins
(Prodrug) Epithelium (Active Drug) HIV Protease
Viral Gag-Pol
Polyproteins

Click to download full resolution via product page

Caption: Metabolic activation of fosamprenavir and inhibition of HIV protease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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